molecular formula C20H20N2O2 B8054450 N,N'-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

N,N'-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)

Cat. No.: B8054450
M. Wt: 320.4 g/mol
InChI Key: YYJXOCANCVDDBQ-HDICACEKSA-N
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Description

N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[(1S,4R)-4-benzamidocyclohex-2-en-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-11,13,17-18H,12,14H2,(H,21,23)(H,22,24)/t17-,18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJXOCANCVDDBQ-HDICACEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C=C[C@@H]1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide typically involves the reaction of cyclohex-2-ene-1,4-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-((1R,4S)-cyclohexane-1,4-diyl)dibenzamide: Similar structure but lacks the double bond in the cyclohexene ring.

    N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)diacetamide: Similar structure but with acetamide groups instead of benzamide.

Uniqueness

N,N’-((1R,4S)-cyclohex-2-ene-1,4-diyl)dibenzamide is unique due to the presence of the cyclohexene ring, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

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